molecular formula C21H41ClO3 B561972 1-Chloro-3,3-dihydroxyhenicosan-4-one CAS No. 22094-20-8

1-Chloro-3,3-dihydroxyhenicosan-4-one

Cat. No. B561972
CAS RN: 22094-20-8
M. Wt: 377.006
InChI Key: SQSCXLPLOKCGCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Chloro-3,3-dihydroxyhenicosan-4-one involves the use of tetrabutylammonium bromide in ethanol at 85℃ for 15 hours. The reaction solution is kept until the acid value of fatty acid is less than 1 mgKOH. Excess ethanol is removed under vacuum and the residue is washed by distilled hot water three times. Water is then removed under vacuum. The product is obtained in 80% yield and is used for the next synthesis without further purification .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3,3-dihydroxyhenicosan-4-one is represented by the formula C21H41ClO3 .


Chemical Reactions Analysis

The chemical reactions involving 1-Chloro-3,3-dihydroxyhenicosan-4-one are primarily related to its synthesis. The compound is synthesized using tetrabutylammonium bromide in ethanol at 85℃ for 15 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-3,3-dihydroxyhenicosan-4-one include a molecular weight of 377.00 . Other specific properties like boiling point, density, and water solubility are not explicitly mentioned in the available resources.

Scientific Research Applications

Transformation and By-products in Water Treatment

A study by Sun et al. (2019) investigated the transformation characteristics of 2,4-Dihydroxybenzophenone (BP-1) during the chlorination disinfection process in swimming pool water. This process resulted in the formation of novel by-products, including chlorobenzoquinone, phenyl benzoquinones, and polycyclic aromatic hydrocarbons, indicating potential ecological and health risks associated with chlorination disinfection systems (Sun et al., 2019).

Advanced Oxidation Processes for Pollutant Degradation

Li et al. (2020) explored the use of UV and UV/persulfate (UV/PS) advanced oxidation processes for the degradation of 4-Chloro-3,5-dimethylphenol (PCMX), a typical antimicrobial compound. This study provides insights into the kinetics, mechanisms, and potential for reducing toxicity in water treatment, which may be relevant for similar chlorinated compounds (Li et al., 2020).

Reactivity and Stability Analysis of Heterocycle Molecules

Research by Murthy et al. (2017) focused on the synthesis, characterization, and reactivity study of a heterocycle molecule (CFPDPPO). This work included analyses of molecular stability, reactivity properties, and potential applications in non-linear optics and as an anti-cancer drug lead, demonstrating the broad applicability of structural and reactivity studies in drug development and material science (Murthy et al., 2017).

Sorption Mechanisms for Environmental Cleanup

A study by Wei et al. (2019) investigated the sorption mechanism and dynamic behavior of graphene oxide as an adsorbent for the removal of chlorophenol-based environmental hormones. This research highlights the importance of understanding adsorption mechanisms and interactions for the development of effective environmental cleanup technologies (Wei et al., 2019).

properties

IUPAC Name

1-chloro-3,3-dihydroxyhenicosan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21(24,25)18-19-22/h24-25H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSCXLPLOKCGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C(CCCl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695806
Record name 1-Chloro-3,3-dihydroxyhenicosan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22094-20-8
Record name 1-Chloro-3,3-dihydroxyhenicosan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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